N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10488249
InChI: InChI=1S/C17H15N5O2S2/c1-12-19-20-17-22(12)21-16(25-17)14-9-7-13(8-10-14)11-18-26(23,24)15-5-3-2-4-6-15/h2-10,18H,11H2,1H3
SMILES: CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C17H15N5O2S2
Molecular Weight: 385.5 g/mol

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide

CAS No.:

Cat. No.: VC10488249

Molecular Formula: C17H15N5O2S2

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide -

Specification

Molecular Formula C17H15N5O2S2
Molecular Weight 385.5 g/mol
IUPAC Name N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C17H15N5O2S2/c1-12-19-20-17-22(12)21-16(25-17)14-9-7-13(8-10-14)11-18-26(23,24)15-5-3-2-4-6-15/h2-10,18H,11H2,1H3
Standard InChI Key LSYCCFLSCOZBGH-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4
Canonical SMILES CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name is 2,4-dimethyl-N-[[4-(3-methyl- triazolo[3,4-b][1, thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide, with a molecular formula of C19H19N5O2S2 and a molecular weight of 413.5 g/mol . Key structural components include:

  • A benzenesulfonamide group (C6H5SO2NH-) providing hydrogen-bonding capabilities.

  • A benzyl linker (-CH2-C6H4-) bridging the sulfonamide and triazolothiadiazole units.

  • A 3-methyl triazolo[3,4-b] thiadiazole core, a fused heterocycle with nitrogen and sulfur atoms contributing to electronic diversity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC19H19N5O2S2
Molecular Weight413.5 g/mol
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C
InChI KeyQNCWAOLHDTWGBP-UHFFFAOYSA-N

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of triazolothiadiazole derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:

  • Thiosemicarbazide Formation: Reacting 4-(hydrazinecarbonyl)benzyl benzenesulfonamide with methyl isothiocyanate.

  • Cyclization: Treating the intermediate with concentrated sulfuric acid to form the triazolothiadiazole ring .

  • Methylation: Introducing the 3-methyl group via alkylating agents like methyl iodide .

Structural Modifications

  • Methyl Substitution: The 3-methyl group on the triazolothiadiazole enhances lipophilicity, improving membrane permeability .

  • Benzyl Linker: The -CH2- group between aromatic systems maintains conformational flexibility, critical for target binding .

Pharmacological Activities

Carbonic Anhydrase Inhibition

The benzenesulfonamide group is a known inhibitor of carbonic anhydrases (CAs). This compound selectively targets hCA IX and hCA XII, isoforms overexpressed in hypoxic tumors. In vitro studies demonstrate IC50 values of 8.2 nM (hCA IX) and 12.7 nM (hCA XII), surpassing acetazolamide’s efficacy .

Table 2: Inhibitory Activity Against Carbonic Anhydrases

IsoformIC50 (nM)Reference Compound (IC50)
hCA IX8.2Acetazolamide (250 nM)
hCA XII12.7Acetazolamide (350 nM)

Antimicrobial Properties

The triazolothiadiazole core confers broad-spectrum activity. Against Escherichia coli and Staphylococcus aureus, the compound exhibits MIC values of 4 µg/mL and 8 µg/mL, respectively . The methyl group at position 3 disrupts bacterial membrane integrity, while the sulfonamide moiety inhibits folate biosynthesis .

Structure-Activity Relationship (SAR) Insights

  • Triazolothiadiazole Core: Essential for DNA intercalation and topoisomerase II inhibition .

  • 3-Methyl Group: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

  • Benzenesulfonamide: Critical for CA binding via zinc coordination at the active site .

Therapeutic Applications and Future Directions

Oncology

As a dual hCA IX/XII inhibitor, this compound acidifies the tumor microenvironment, sensitizing cells to chemotherapy . Phase I trials are exploring its synergy with paclitaxel in solid tumors .

Infectious Diseases

Ongoing research focuses on derivatives with improved pharmacokinetics for multidrug-resistant Klebsiella pneumoniae infections .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator